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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B072897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-hydroxyquinoline, also known as 2-quinolone or carbostyril. This heterocyclic
aromatic organic compound is a key intermediate in the synthesis of various pharmaceuticals
and agrochemicals. This document details its structural characteristics, physicochemical
parameters, and significant biological activities, supported by experimental methodologies and
visual representations to facilitate understanding and application in research and development.

Core Physical and Chemical Properties

2-Hydroxyquinoline is a white to pale yellow crystalline solid. Its fundamental properties are
summarized in the table below, providing a quick reference for laboratory applications.[1]
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Property Value Reference
Molecular Formula CoH7NO [1]
Molecular Weight 145.16 g/mol [1]
Melting Point 198-199 °C [2]
Appearance WTidte to pale yellow crystalline 1]

soli

Slightly soluble in water (1
Solubility 0/950 mL); soluble in ethanol, [2]
diethyl ether, and dilute HCI.

pKa (Predicted, Strongest

o 13.95 [3]
Acidic)

pKa (Predicted, Strongest
_ -2.2 [3]
Basic)

Tautomerism: The Dual Identity of 2-
Hydroxyquinoline

A critical chemical feature of 2-hydroxyquinoline is its existence in a tautomeric equilibrium
with its keto form, 2-quinolone (quinolin-2(1H)-one). The lactim (enol) form, 2-
hydroxyquinoline, and the lactam (keto) form, 2-quinolone, readily interconvert. The position
of this equilibrium is influenced by the solvent environment. In the gas phase, the enol form is
slightly more stable, while in polar solvents, the keto form is favored.

Caption: Tautomeric equilibrium of 2-hydroxyquinoline and 2-quinolone.

Spectroscopic Profile

The structural and electronic properties of 2-hydroxyquinoline can be characterized by
various spectroscopic techniques.

o UV-Vis Spectroscopy: In a study on the biodegradation of quinoline, the UV/Vis spectrum of
2-hydroxyquinoline was measured, showing an isosbestic point with quinoline at 289 nm.
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This property is useful for the simultaneous quantification of both compounds.

« Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional
groups present. Key absorptions include those for the O-H or N-H stretching, C=0 stretching
(in the keto form), and aromatic C=C stretching.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Both H and 13C NMR spectra are
crucial for confirming the structure of 2-hydroxyquinoline and its derivatives.

Synthesis and Purification

The synthesis of quinoline derivatives can be achieved through several named reactions, with
the Conrad-Limpach and Skraup syntheses being prominent methods.

Experimental Protocol: A General Approach to Quinoline
Synthesis

While a specific protocol for the parent 2-hydroxyquinoline is not readily available in the
provided search results, a general procedure for a substituted derivative, 2-methyl-4-
hydroxyquinoline, via a cyclization reaction is described. This can be adapted for the synthesis
of other hydroxyquinolines.

Objective: To synthesize a 4-hydroxyquinoline derivative through the cyclization of an ethyl (3-
anilinocrotonate derivative.

Materials:

Ethyl B-anilinocrotonate derivative

High-boiling point solvent (e.g., Dowtherm)

Petroleum ether

Decolorizing carbon (e.g., Darco or Norit)

Water

Procedure:
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In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer,
and air condenser, place the high-boiling point solvent.

Heat the solvent to reflux with stirring.
Rapidly add the ethyl B-anilinocrotonate derivative through the dropping funnel.
Continue stirring and refluxing for 10-15 minutes after the addition is complete.

Allow the mixture to cool to room temperature, which should result in the separation of a
solid.

Add petroleum ether to the mixture and collect the solid by filtration.

Wash the collected solid with petroleum ether.

For purification, treat the crude product with decolorizing carbon in boiling water.
Filter the hot solution and allow it to cool to form crystals of the purified product.

Collect the crystals by filtration.
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Caption: General workflow for the synthesis and purification of a hydroxyquinoline derivative.
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Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The general
steps are outlined below.

Objective: To purify a solid organic compound based on its differential solubility in a hot versus
a cold solvent.

Procedure:

» Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room
temperature but highly soluble at the solvent's boiling point.

 Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.

» Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration
to remove them. If colored impurities are present, they can be removed by treating the
solution with activated charcoal before filtration.

» Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room
temperature. As the solution cools, the solubility of the compound decreases, leading to the
formation of crystals.

o Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath after
crystals have started to form at room temperature.

« |solation of Crystals: Collect the purified crystals by vacuum filtration.

» Washing: Wash the crystals with a small amount of cold solvent to remove any adhering
impurities.

e Drying: Dry the crystals to remove any residual solvent.

Biological Significance and Potential Applications

2-Hydroxyquinoline and its derivatives exhibit a range of biological activities, making them
valuable scaffolds in drug discovery and development.
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Inhibition of Paraoxonase-1 (PON-1)

2-Hydroxyquinoline is a known inhibitor of paraoxonase-1 (PON-1), an enzyme that plays a
role in protecting against organophosphate toxicity and is also implicated in cardiovascular
disease. The inhibitory mechanism likely involves the interaction of 2-hydroxyquinoline with
the active site of the enzyme.
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Caption: Conceptual diagram of PON-1 inhibition by 2-hydroxyquinoline.

Anticancer Potential

Derivatives of quinoline are being investigated for their anticancer properties. The proposed
mechanisms of action are diverse and include the induction of apoptosis (programmed cell
death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood
vessels that supply tumors). Some styrylquinoline derivatives have been shown to induce cell
cycle arrest and apoptosis in a p53-independent manner, suggesting their potential for treating
cancers with mutated p53. The anticancer effects of some quinoline derivatives are also linked
to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to
oxidative stress and cell death in cancer cells.

Other Biological Activities

Recent studies have also highlighted the potential of 2-hydroxyquinoline derivatives as
inhibitors of enzymes like alpha-glucosidase and alpha-amylase, suggesting a possible role in
the management of diabetes. Furthermore, certain 8-hydroxyquinoline derivatives have been
identified as histamine H2 receptor blockers, indicating their potential for development into new
treatments for conditions like acid reflux and peptic ulcers.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b072897?utm_src=pdf-body
https://www.benchchem.com/product/b072897?utm_src=pdf-body
https://www.benchchem.com/product/b072897?utm_src=pdf-body-img
https://www.benchchem.com/product/b072897?utm_src=pdf-body
https://www.benchchem.com/product/b072897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-Hydroxyquinoline is a versatile heterocyclic compound with a rich chemistry and a growing
profile of biological activities. Its tautomeric nature and reactivity make it a valuable building
block in organic synthesis, particularly for the development of novel therapeutic agents. Further
research into its mechanisms of action and the synthesis of new derivatives is likely to uncover
additional applications in medicine and beyond. This guide provides a foundational
understanding of its core properties to aid researchers in their exploration of this important
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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